4-Ethyl-3-(phenylmethoxycarbonylamino)benzoic acid
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzoic acid group, the introduction of the ethyl group, and the attachment of the phenylmethoxycarbonylamino group. This could involve reactions such as free radical bromination, nucleophilic substitution, and oxidation .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzoic acid group would contribute to the aromaticity of the compound, while the ethyl and phenylmethoxycarbonylamino groups would add additional complexity.Chemical Reactions Analysis
Reactions involving this compound could occur at the carboxyl group of the benzoic acid, or at the other functional groups present in the molecule. These could include reactions such as nucleophilic substitution or electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility in water and other solvents would be affected by the presence of the polar carboxyl group and the nonpolar ethyl and phenyl groups .Safety and Hazards
Properties
IUPAC Name |
4-ethyl-3-(phenylmethoxycarbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-2-13-8-9-14(16(19)20)10-15(13)18-17(21)22-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIBVWFCPXKOHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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